2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide
Description
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide is a heterocyclic compound featuring a 4,5-diphenyl-substituted oxazole core linked to an N-propylacetamide group via a sulfanyl bridge. The oxazole moiety is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which contributes to its electronic and steric properties.
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-2-13-21-17(23)14-25-20-22-18(15-9-5-3-6-10-15)19(24-20)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOOXEPILFOJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminophenol and a carboxylic acid derivative, under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the oxazole ring.
Attachment of the Propylacetamide Moiety: The final step involves the acylation of the sulfanyl-substituted oxazole with propylacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide involves its interaction with specific molecular targets. The oxazole ring and sulfanyl group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
Key structural analogs include:
- 5’-(4,5-Diphenyl-1,3-oxazol-2-yl) substituted spiro[indoline-naphthopyrans]: Contains the same oxazole core but linked to a spirocyclic system. This compound exhibits photo- and ionochromism, enabling applications in optical sensors or smart materials .
- N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides : Replaces oxazole with a 1,3,4-oxadiazole ring and incorporates an indole group. These compounds demonstrate significant α-glucosidase and butyrylcholinesterase (BChE) inhibition, with IC50 values as low as 31.62 µM .
- 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid: Shares the oxazole core but lacks the sulfanyl-acetamide chain, instead featuring a carboxylic acid terminus. Its melting point (154–155°C) suggests higher crystallinity compared to acetamide derivatives .
Key Insights :
Oxazole vs. Oxadiazole : The 1,3,4-oxadiazole group in ’s compounds provides stronger electron-withdrawing effects, enhancing interactions with enzyme active sites. The 1,3-oxazole core in the target compound may reduce potency but improve metabolic stability due to lower reactivity .
Sulfanyl Group : The sulfanyl bridge in both the target compound and oxadiazole-indole-acetamides may facilitate thiol-mediated binding or metal chelation, though its impact varies with the heterocycle’s electronic environment.
Physicochemical Properties
- Melting Point: Analogous oxazole derivatives (e.g., 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid) exhibit high melting points (154–155°C), suggesting strong intermolecular forces. The target compound’s melting point is expected to be lower due to the flexible N-propylacetamide chain .
- Solubility : The sulfanyl and acetamide groups may improve aqueous solubility compared to purely aromatic oxazole derivatives, though the diphenyl groups could counterbalance this by increasing hydrophobicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
